molecular formula C7H16Cl2N2 B1377345 Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride CAS No. 1432680-22-2

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride

Cat. No.: B1377345
CAS No.: 1432680-22-2
M. Wt: 199.12 g/mol
InChI Key: JFNYBJKQPZBDPL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H14N2.2ClH and a molecular weight of 199.12 g/mol . It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane framework. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure may also play a role in its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic structure and the hydrazine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYBJKQPZBDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
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Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Reactant of Route 5
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride

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